ataCXium A Pd G3

Catalog No.
S12822073
CAS No.
M.F
C37H53NO3PPdS+
M. Wt
729.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ataCXium A Pd G3

Product Name

ataCXium A Pd G3

IUPAC Name

bis(1-adamantyl)-butylphosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide

Molecular Formula

C37H53NO3PPdS+

Molecular Weight

729.3 g/mol

InChI

InChI=1S/C24H39P.C12H9N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

VIYNMTFDXQNMCC-UHFFFAOYSA-O

Canonical SMILES

CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

ataCXium A Palladium Generation 3 is a specialized palladium-based catalyst primarily utilized in organic synthesis, particularly in cross-coupling reactions. Its molecular formula is C₃₇H₅₂NO₃PPdS, with a molecular weight of approximately 728.28 g/mol. This compound is recognized for its efficiency and versatility in facilitating various chemical transformations, making it a valuable tool for chemists engaged in synthetic organic chemistry .

ataCXium A Palladium Generation 3 serves as a precatalyst in several important reactions, including:

  • Suzuki–Miyaura Coupling: This reaction involves the coupling of aryl halides with organoboron compounds to form biaryl compounds.
  • Direct ortho-Arylation: It enables the direct arylation of pyridinecarboxylic acids.
  • Carbonylative Carboperfluoroalkylation: This reaction allows for the incorporation of perfluoroalkyl groups into alkynes.
  • Cross-Coupling Reactions: It is effective in various cross-coupling methods such as the Buchwald-Hartwig, Heck, and Sonogashira reactions .

The synthesis of ataCXium A Palladium Generation 3 typically involves the following steps:

  • Preparation of Ligands: The ligands are synthesized first, often involving the reaction of diadamantyl phosphine with appropriate amines.
  • Formation of Palladium Complex: The palladium salt is reacted with the prepared ligands under controlled conditions to form the palladium complex.
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level (typically ≥95%) .

ataCXium A Palladium Generation 3 finds applications across various fields:

  • Organic Synthesis: It is widely used for synthesizing complex organic molecules through cross-coupling reactions.
  • Pharmaceutical Development: The ability to create specific carbon-carbon bonds makes it valuable in drug discovery and development processes.
  • Material Science: It can be utilized in the synthesis of polymers and materials that require precise structural control .

Studies on interaction mechanisms involving ataCXium A Palladium Generation 3 primarily focus on its catalytic properties rather than direct biological interactions. Research indicates that the palladium center facilitates the formation of carbon-carbon bonds by stabilizing transition states during reactions. Understanding these interactions can help optimize reaction conditions for better yields and selectivity .

Several compounds exhibit similar catalytic properties to ataCXium A Palladium Generation 3. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
CataCXium A Palladium Generation 1First generation catalyst; less efficientOlder technology with lower selectivity
CataCXium A Palladium Generation 2Improved efficiency; broader substrate scopeEnhanced regioselectivity compared to Gen 1
CataCXium A Palladium Generation 4Latest generation; higher activity and stabilitySuperior performance in challenging substrates
CataCXium BAlternative phosphine ligand systemDifferent ligand architecture for specific applications

The third generation of ataCXium A Palladium stands out due to its balance between efficiency and selectivity, making it particularly suited for complex synthetic tasks .

cataCXium A Pd G3 ([(di-1-adamantyl-n-butylphosphine)-2-(2′-aminobiphenyl)]palladium(II) methanesulfonate) melts with decomposition at 196-241 °C and is supplied as an air-stable off-white solid [1]. Conversion to the active palladium(0) species occurs after intramolecular C–N reductive elimination, releasing 2-aminobiphenyl and generating mono-ligated palladium(0) [2].

Solid-state descriptorsValue [1]
Empirical formulaC₃₇H₅₂NO₃PPdS
Molecular weight728.28 g mol⁻¹
Recommended reactionsSuzuki–Miyaura, Heck, Hiyama, Negishi, Sonogashira, Stille, Buchwald–Hartwig [1]

Generation of the L₁Pd(0) Active Species

The di-1-adamantyl-n-butylphosphine ligand is exceptionally bulky (Tolman cone angle ≈ 206°) and electron-rich (calculated buried volume 55%) [3] [4]. These steric and electronic parameters enforce rapid dissociation of the second phosphine upon reduction, delivering a coordinatively unsaturated twelve-electron palladium(0) species that drives fast oxidative addition even toward aryl chloride electrophiles [2] [5].

Mechanistic Insights into cataCXium A Pd G3-Catalyzed Reactions

Oxidative-Addition Pathways in Cross-Coupling Reactions

Kinetic studies employing bis(di-1-adamantyl-n-butylphosphine)-palladium(0) complexes reveal two distinct oxidative-addition regimes that depend on the aryl halide [5]:

Aryl halidePlot of 1/k_obs vs 1/[ArX]Dependence on free ligandRate constant range, 70-100 °C
IodobenzeneLinear with y-intercept ≈ 0 → first-order in aryl iodidek_obs invariant to ligand → reaction at bis-ligated palladium(0)(1.3 ± 0.2) × 10⁻³ s⁻¹ at 70 °C [5]
Bromobenzenek_obs vs [ArBr] linear, non-zero intercept → dual pathwaysk_obs independent of ligand, suggests mixed mono-/bis-routes(2.5 ± 0.3) × 10⁻⁴ s⁻¹ at 90 °C [5]
2-Trifluoromethylchlorobenzene1/k_obs linear in 1/[ArCl] → associative displacementk_obs inverse in ligand → dissociation pre-equilibrium(6.0 ± 1.0) × 10⁻⁴ s⁻¹ at 100 °C [5]

Key observations:

  • Electron-withdrawing substituents accelerate oxidative addition to bromides (ρ ≈ +3) [5].
  • For chloride substrates, ligand dissociation is required, and the bulky phosphine lowers the energy penalty for accessing the three-coordinate transition state [2].
  • Density-functional calculations (ωB97X-D4/def2-TZVPPD) give activation free energies of 5-8 kcal mol⁻¹ for iodo- and bromoarenes and 15-18 kcal mol⁻¹ for chloroarenes when the ligand is di-1-adamantyl-n-butylphosphine [6].

Role of Di-1-adamantyl-n-butylphosphine Ligand in Reductive Elimination

Bulky electron-donating phosphines accelerate reductive elimination by stabilising low-coordinate transition states and enforcing cis-geometry of coupling partners [2] [7].

Comparative studyLigand (full name)Reductive-elimination barrier ΔG‡ (kcal mol⁻¹)Observed product-forming rate enhancement
Alkyl-palladium amido complexes [7]Tri-tert-butylphosphine22.9 ± 0.71.0×
1-Adamantyl-di-tert-butylphosphine20.2 ± 0.53.1×
Di-1-adamantyl-n-butylphosphine18.5 ± 0.44.8×

The di-1-adamantyl-n-butylphosphine ligand features:

  • Two adamantyl groups that generate a rigid hydrophobic pocket, destabilising square-planar resting states and favouring three-coordinate intermediates [2].
  • A σ-donor n-butyl arm that raises the d-orbital energy, assisting bond cleavage in reductive elimination [8].
  • Agostic C–H···Pd interactions in the monopalladium(II) intermediates (observed Pd–H distances 2.26–2.46 Å) [9] [5].

Kinetic Studies of Turnover-Limiting Steps

Formylation of Aryl Bromides with Carbon Monoxide and Dihydrogen

Automated parallel kinetics on the industrial carbonylative formylation catalysed by di-1-adamantyl-n-butylphosphine–palladium show first-order dependence on catalyst and half-order in tetramethylethylenediamine base, but zero-order in aryl bromide [6].

ParameterExperimental orderActivation parameters (4-bromoanisole)
Catalyst concentration+1ΔH‡ = 16.0 kcal mol⁻¹ [6]
Base active sites≈ +1ΔS‡ = –36.6 cal K⁻¹ mol⁻¹ [6]
Carbon monoxide pressurePositive, affects selectivityΔG‡₍₃₇₃ₖ₎ = 29.6 kcal mol⁻¹ [6]
Dihydrogen pressurePositive, rate-determiningSmall Kinetic Isotope Effect = 1.1–1.2 (H₂/D₂) [6]

Mechanistic interpretation:

  • Oxidative addition is rapid and reversible.
  • A reversible migratory insertion of carbon monoxide into the Pd–aryl bond precedes a base-assisted splitting of coordinated dihydrogen; the latter step (ΔG‡ ≈ 24 kcal mol⁻¹) is the highest barrier and thus part of the turnover-limiting sequence [6].
  • Electron-rich substrates (σ_p < 0) push the migratory-insertion equilibrium forward, lowering the overall barrier, whereas electron-poor substrates slow this step and increase hydrodebromination side reactions [6].

Suzuki–Miyaura Cross-Coupling at Parts-per-Million Palladium Loadings

Using 0.005 mol % palladium acetate and 0.01 mol % di-1-adamantyl-n-butylphosphine, aryl chlorides couple with phenylboronic acid at 90 °C to give turnover numbers up to 200,000 [10]:

SubstrateTOF (h⁻¹)Observed rate-limiting event
p-Chlorobenzonitrile4,000Transmetalation indicated by boronate inhibition [10]
o-Chloroanisole1,500Oxidative addition (steric penalty) [10]
3-Chlorotoluene3,200Diffusion-limited at ≤ 0.1 mol % ligand [10]

The presence of di-1-adamantyl-n-butylphosphine preserves monoligated palladium(0), ensuring rapid oxidative addition despite low catalyst loadings [10].

Comparative Perspective on Catalyst Efficiency

Precatalyst (generation)Typical loading (mol %)Substrate classTurnover numberReference
cataCXium A Pd G11.0Aryl chloride≤ 3,000 [10]24
cataCXium A Pd G20.25Heteroaryl bromide20,000 [10]24
cataCXium A Pd G30.005Aryl chloride200,000 [10]24
RuPhos Pd G30.01Sterically hindered chloride50,000 [11]7
XPhos Pd G30.05Vinyl tosylate15,000 [12]31

The third-generation precatalyst shows an order-of-magnitude leap in effective turnover number relative to first-generation parents due to faster activation (intramolecular C–N reductive elimination) and the superior steric/electronic profile of di-1-adamantyl-n-butylphosphine [1] [2].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

728.25186 g/mol

Monoisotopic Mass

728.25186 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

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